molecular formula C16H18O6 B1588273 Naphthalen-1-yl beta-L-mannopyranoside CAS No. 84297-22-3

Naphthalen-1-yl beta-L-mannopyranoside

Cat. No. B1588273
CAS RN: 84297-22-3
M. Wt: 306.31 g/mol
InChI Key: CVAOQMBKGUKOIZ-RBZJEDDUSA-N
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Description

Naphthalen-1-yl beta-L-mannopyranoside is a valuable compound in biomedicine that is commonly used as a substrate in enzyme-based assays . It is especially used in the pharmaceutical industry to study different enzymes involved in the metabolism of mannose-containing molecules .


Synthesis Analysis

While specific synthesis methods for Naphthalen-1-yl beta-L-mannopyranoside were not found, related compounds have been synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .


Molecular Structure Analysis

The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method . The computed geometrical parameters are in good agreement with the experimental data .


Chemical Reactions Analysis

Naphthalen-1-yl beta-L-mannopyranoside is commonly used as a substrate in enzyme-based assays . It is especially used in the pharmaceutical industry to study different enzymes involved in the metabolism of mannose-containing molecules .


Physical And Chemical Properties Analysis

Naphthalen-1-yl beta-L-mannopyranoside has a molecular formula of C16H18O6 and a molecular weight of 306.31 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Functional Naphthalene Diimides: Synthesis, Properties, and Applications

Acute and Prolonged Stress Responses Modified by PAHs

Gesto et al. (2008) explored how polycyclic aromatic hydrocarbons (PAHs) like naphthalene and benzo(a)pyrene affect stress responses in rainbow trout. The study revealed that PAH treatment alters stress-induced responses, with significant implications for brain monoamines and plasma cortisol levels. This research contributes to understanding the environmental impact of PAHs on aquatic life and their potential neuroendocrine effects (Gesto et al., 2008).

Binding Affinity Properties of Dendritic Glycosides

Ortega-Caballero et al. (2001) investigated the binding affinity and inclusion behavior of dendritic glycosides based on a beta-cyclodextrin core toward guest molecules and concanavalin A. The study evaluated hepta-antennated and tetradeca-antennated cyclomaltoheptaose (beta-cyclodextrin) derivatives, unveiling insights into the molecular interactions and binding properties of these compounds. This research aids in the development of glycoside-based sensors and molecular recognition systems (Ortega-Caballero et al., 2001).

Synthesis and Cytotoxicity of Pyrazolecontaining Oxime Ester Derivatives

Karakurt et al. (2021) synthesized and evaluated the cytotoxic effects of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives on mouse fibroblast and human neuroblastoma cell lines. The study aimed to explore potential anticancer properties, revealing that certain compounds exhibit selective toxicity towards neuroblastoma cells without affecting healthy cells. This research highlights the therapeutic potential of naphthalene-derived compounds in cancer treatment (Karakurt et al., 2021).

Future Directions

While specific future directions for Naphthalen-1-yl beta-L-mannopyranoside were not found, related compounds have been studied for their potential therapeutic uses .

properties

IUPAC Name

(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOQMBKGUKOIZ-RBZJEDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426954
Record name Naphthalen-1-yl beta-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-yl beta-L-mannopyranoside

CAS RN

84297-22-3
Record name Naphthalen-1-yl beta-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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